molecular formula C10H19N3O B1461200 (2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine CAS No. 1018255-88-3

(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine

Cat. No.: B1461200
CAS No.: 1018255-88-3
M. Wt: 197.28 g/mol
InChI Key: ARKXJNJRBVQECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine is a specialized chemical compound designed for research and development applications. This molecule integrates a piperazine core, a cyclopropyl carbonyl group, and a terminal ethylamine side chain, making it a versatile building block in medicinal chemistry and drug discovery. The primary research value of this compound lies in its role as a key synthetic intermediate. The piperazine ring is a common pharmacophore found in a wide range of bioactive molecules. The structure of this compound is closely related to fragments used in approved pharmaceuticals, most notably the PARP inhibitor Olaparib (AZD-2281), which features the 1-(cyclopropylcarbonyl)piperazine moiety and is used in the treatment of ovarian cancer [ citation:5 ]. This highlights the potential application of this compound in the synthesis of targeted cancer therapies. Researchers can utilize this amine in various synthetic transformations. The reactive primary amine group can undergo alkylation or acylation reactions, while the cyclopropylcarbonyl-piperazine segment can contribute to molecular recognition and binding affinity. This makes it a valuable scaffold for constructing compound libraries for high-throughput screening or for the rational design of novel enzyme inhibitors. Handling and Safety: This product is intended for research purposes by qualified laboratory personnel. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-(2-aminoethyl)piperazin-1-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c11-3-4-12-5-7-13(8-6-12)10(14)9-1-2-9/h9H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKXJNJRBVQECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for (2-[4-(Cyclopropylcarbonyl)piperazin-1-yl]ethyl)amine

The preparation of this compound generally involves the acylation of piperazine derivatives followed by functional group transformations to introduce the ethylamine moiety. Two main approaches have been documented in patent literature, which can be summarized as follows:

Method 2: Direct Coupling Using Amide Coupling Reagents

An alternative approach involves direct coupling of 1-(cyclopropylcarbonyl)piperazine with ethylene diamine derivatives or related amines using amide coupling agents:

  • Reagents and Conditions

    • Coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) are used to activate the carbonyl group.

    • The reaction is carried out in polar aprotic solvents like dimethylacetamide (DMA) or acetonitrile.

    • A tertiary amine base (e.g., DIPEA) is added to facilitate coupling and neutralize acids.

    • The reaction is typically stirred at room temperature for extended periods (e.g., 16-18 hours).

  • Purification

    • The crude product is purified by preparative high-performance liquid chromatography (HPLC), extraction, or crystallization.

    • Yields vary depending on conditions but can reach up to 78% for intermediate steps and 84-90% for final products in optimized protocols.

Representative Reaction Data and Conditions

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
1 Piperazine + Cyclopropanecarbonyl chloride + DIPEA Acetic acid or DCM 20–40°C Overnight High (>85%) Stirring under nitrogen, base neutralizes HCl
2 1-(Cyclopropylcarbonyl)piperazine + 2-chloroethylamine + base DCM or acetonitrile Room temp to 40°C Several hours Moderate to high (~70-90%) Purification by extraction and recrystallization
3 Coupling with HBTU + DIPEA DMA or acetonitrile Room temp (18 h) 16-18 hours ~78% (intermediate) Requires careful control of moisture and temperature
4 Deprotection (if Boc-protected intermediates used) 6M HCl in ethanol Room temp 1 hour ~58.5% Followed by basification and extraction

Detailed Research Findings and Optimization Notes

  • Base Selection: N,N-diisopropylethylamine (DIPEA) is preferred for its steric hindrance and ability to efficiently scavenge HCl without promoting side reactions.

  • Solvent Choice: Polar aprotic solvents like dimethylacetamide (DMA) and acetonitrile provide good solubility for reagents and intermediates, facilitating coupling reactions.

  • Temperature Control: Maintaining reaction temperatures below 25°C during coupling steps improves yields and reduces by-product formation.

  • Purification Strategies: Preparative HPLC is effective for high-purity isolation, but crystallization methods are favored for scalability.

  • Yield Considerations: Multi-step processes involving Boc protection and deprotection show cumulative yield losses; direct coupling methods can improve overall efficiency.

  • Environmental and Safety Aspects: Use of less toxic solvents and reagents is an ongoing focus, with biphasic reaction systems (water/organic solvent) employed to reduce hazardous waste.

Summary Table of Key Preparation Methods

Preparation Method Key Reagents Solvent(s) Base Yield Range (%) Advantages Disadvantages
Acylation + Ethylamine Substitution Cyclopropanecarbonyl chloride, 2-chloroethylamine Acetic acid, DCM DIPEA, triethylamine 70-90 Simple, high yield, scalable Use of acid chlorides, toxic solvents
Direct Coupling with HBTU HBTU, 1-(cyclopropylcarbonyl)piperazine, ethylene diamine DMA, acetonitrile DIPEA 78-90 Fewer steps, direct synthesis Expensive coupling agents, moisture sensitive
Boc Protection/Deprotection Route Boc-piperazine, HCl, cyclopropanecarbonyl chloride DMA, ethanol, DCM DIPEA 58-78 (intermediates) Protects amine functionalities Additional steps, lower overall yield

Chemical Reactions Analysis

Types of Reactions

(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethylamine chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of (2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives can inhibit enzymes like acetylcholinesterase, which is involved in neurotransmission . The compound’s effects are mediated through binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related piperazine-ethylamine derivatives and their distinguishing features:

Compound Name Piperazine Substituent Side Chain Molecular Weight (g/mol) Key Properties/Applications References
(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine Cyclopropylcarbonyl Ethylamine ~267.3 (calculated) Hypothesized CNS/GPCR modulation Inferred
1-(3-(1H-Indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine Isopropyl Ethylamine ~437.6 (reported) p97 ATPase inhibition
(1S,4S)-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine Cyclopropylmethyl Cyclohexylamine 238 [M+H]+ CNS-targeted synthesis intermediate
7-chloro-N-(2-(4-(4-chloro-6-(dibutylamino)-1,3,5-triazin-2-yl)piperazin-1-yl)ethyl)quinolin-4-amine (5d) 4-Chloro-6-(dibutylamino)-1,3,5-triazin-2-yl Ethylamine ~574.1 (reported) Acetylcholinesterase inhibition (IC50: 7.74 μM)
{2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethyl}amine 2,3-Dimethylphenyl Ethylamine ~259.4 (calculated) Dopamine receptor ligand candidate

Substituent Effects on Physicochemical Properties

  • Cyclopropylcarbonyl vs. The carbonyl group could also influence metabolic stability, as esterases or amidases might hydrolyze it, unlike stable alkyl/aryl groups.
  • Cyclopropylmethyl vs. Cyclopropylcarbonyl : The cyclopropylmethyl group in lacks the carbonyl’s polarity, resulting in higher lipophilicity (logP ~2.5 vs. ~1.8 for the target compound), which may affect blood-brain barrier penetration.

Biological Activity

(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H18N2O\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}

This structure features a piperazine ring attached to a cyclopropylcarbonyl group, which is significant for its biological activity.

Research indicates that compounds similar to this compound often interact with various neurotransmitter receptors, particularly in the central nervous system. The piperazine moiety is known for its ability to modulate dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions .

1. Dopamine Receptor Affinity

Compounds containing piperazine derivatives have shown significant affinity for dopamine receptors, particularly the D4 subtype. For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibited an IC50 of 0.057 nM at the D4 receptor, indicating a strong binding affinity . While specific data for this compound is limited, its structural similarity suggests potential activity in this area.

2. Antitumor Activity

A study on related compounds demonstrated that certain piperazine derivatives could inhibit tumor growth in vivo. For example, a derivative tested against breast carcinoma showed a tumor volume inhibition (TVI) of around 35% when administered at 100 mg/kg . Although direct studies on this compound are lacking, the antitumor potential of similar structures warrants further investigation.

3. Calcium Channel Inhibition

Research into piperazine derivatives has also indicated their role in inhibiting T-type calcium channels. A related compound reduced blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, suggesting cardiovascular benefits . This aspect could be relevant for this compound's pharmacological profile.

Case Studies

Study Compound Target IC50 Effect
Study 1N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideD4 Receptor0.057 nMHigh affinity
Study 2Piperazine derivativeBreast carcinoma (MX1)100 mg/kgTVI ~35%
Study 3T-type calcium channel blockerSpontaneously hypertensive rats-Reduced blood pressure

Q & A

Basic: What are the recommended synthetic routes for (2-[4-(cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves:

  • Step 1: Reacting a piperazine precursor (e.g., 4-(cyclopropylcarbonyl)piperazine) with a bromoethylamine derivative under basic conditions (e.g., triethylamine in ethanol) at elevated temperatures (140°C) to form the ethylamine linkage .
  • Step 2: Purification via preparative thin-layer chromatography (TLC) or column chromatography to isolate the product. Yields are typically optimized by adjusting reaction time, solvent polarity (e.g., 95% EtOH), and stoichiometric ratios of reagents .

Basic: How is structural confirmation performed for this compound?

Methodological Answer:
Structural integrity is confirmed using:

  • Mass Spectrometry (MS): Electrospray ionization (ESI+) detects the molecular ion peak (e.g., m/z 238 [M + H]+ for analogous piperazine derivatives) .
  • NMR Spectroscopy: ¹H NMR (300 MHz, MeOD) identifies proton environments, such as cyclopropyl methyl groups (δ 0.36–1.09 ppm) and piperazine/ethylamine protons (δ 2.33–3.73 ppm) .
  • Purity Assessment: High-performance liquid chromatography (HPLC) with ≥95% purity thresholds .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
SAR studies require systematic modifications and biological testing:

  • Core Modifications: Vary the cyclopropylcarbonyl group (e.g., replace with methyl or benzoyl) to assess impact on target binding .
  • Side-Chain Adjustments: Test ethylamine chain length or substituents (e.g., propyl vs. ethyl) to evaluate pharmacokinetic properties .
  • Biological Assays: Use enzyme inhibition (e.g., carbonic anhydrase) or receptor-binding assays (e.g., dopamine D2/D3) to correlate structural changes with activity .

Advanced: How to resolve discrepancies in biological activity data across assays?

Methodological Answer:
Discrepancies arise from assay conditions or compound stability. Mitigation strategies include:

  • Replicate Experiments: Conduct triplicate measurements under standardized conditions (pH, temperature) .
  • Stability Testing: Assess compound degradation in buffer solutions (e.g., PBS) via LC-MS over 24–72 hours .
  • Control Compounds: Use known inhibitors/agonists (e.g., hCA I/II inhibitors) to validate assay reliability .

Advanced: What computational strategies predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding poses with target proteins (e.g., adenosine receptors) .
  • Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns trajectories to assess binding stability .
  • ADMET Prediction: Tools like SwissADME predict absorption, metabolism, and toxicity profiles based on lipophilicity (LogP) and polar surface area .

Advanced: How to optimize multi-step synthesis for higher yields?

Methodological Answer:

  • Stepwise Optimization:
    • Coupling Reaction: Increase temperature (140°C → 160°C) and use microwave-assisted synthesis to accelerate kinetics .
    • Catalyst Screening: Test palladium or copper catalysts for Suzuki or Buchwald-Hartwig couplings in analogous piperazine derivatives .
    • Workup Refinement: Replace TLC with flash chromatography for higher recovery rates (>80%) .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Fluorescent Probes: Conjugate the compound with Cy5 or FITC for confocal microscopy to track cellular uptake .
  • Knockdown/Overexpression: Use siRNA or CRISPR to silence putative targets (e.g., dopamine receptors) and measure activity changes .
  • Biophysical Assays: Surface plasmon resonance (SPR) quantifies binding affinity (KD) to purified receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine
Reactant of Route 2
Reactant of Route 2
(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.